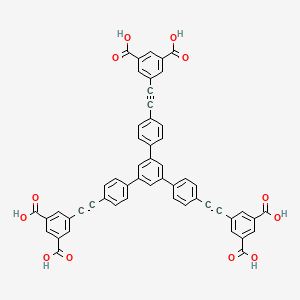

1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene

Description

Properties

IUPAC Name |

5-[2-[4-[3,5-bis[4-[2-(3,5-dicarboxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H30O12/c55-49(56)43-19-34(20-44(28-43)50(57)58)4-1-31-7-13-37(14-8-31)40-25-41(38-15-9-32(10-16-38)2-5-35-21-45(51(59)60)29-46(22-35)52(61)62)27-42(26-40)39-17-11-33(12-18-39)3-6-36-23-47(53(63)64)30-48(24-36)54(65)66/h7-30H,(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBWLZYGYVLPHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC(=CC(=C5)C(=O)O)C(=O)O)C6=CC=C(C=C6)C#CC7=CC(=CC(=C7)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H30O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

870.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trimerization of 4-Substituted Acetophenone Derivatives

A foundational approach derives from the trimerization of 4-substituted acetophenones, as demonstrated in the synthesis of 1,3,5-tris(4'-hydroxyphenyl)benzene (THPB) derivatives. For the target compound, this method could be adapted by substituting hydroxyl groups with protected carboxy functionalities.

For example, 4-(3,5-dicarboxyphenylethynyl)acetophenone could serve as a precursor. Trimerization under acidic conditions (e.g., methanesulfonic acid or HCl) with tetrahalosilanes (e.g., SiCl₄) in methanol or ethanol facilitates cyclization. The reaction typically proceeds at 60–80°C for 2–5 hours, yielding a trisubstituted benzene core. Subsequent hydrolysis of ester-protected carboxy groups (e.g., methyl esters) under basic conditions (e.g., KOH in ethanol) would unveil the carboxylic acid moieties.

Key Considerations :

-

Electron-withdrawing groups (e.g., esters) on the acetophenone enhance trimerization efficiency by stabilizing intermediates.

-

Hydrolysis conditions must avoid decarboxylation; mild basic media (pH 4–5) and controlled temperatures (25–50°C) are optimal.

Sonogashira Cross-Coupling Approaches

Sequential Coupling of Ethynyl Building Blocks

The Sonogashira reaction, widely used in synthesizing ethynyl-linked architectures, offers a modular pathway. For the target compound, a stepwise coupling strategy can be employed:

-

Synthesis of 1,3,5-Triethynylbenzene :

Reacting 1,3,5-tribromobenzene with trimethylsilylacetylene (TMSA) under Pd(PPh₃)₄/CuI catalysis yields 1,3,5-tris(trimethylsilylethynyl)benzene. Desilylation with K₂CO₃ in methanol generates the triethynyl core. -

Coupling with 3,5-Dicarboxy-Substituted Aryl Halides :

4-Iodo-3,5-dicarboxyphenyl methyl ester, prepared via iodination of methyl 3,5-dicarboxybenzoate, undergoes Sonogashira coupling with the triethynyl core. PdCl₂(PPh₃)₂ and CuI in triethylamine/DMF facilitate bond formation at 60–80°C. -

Ester Hydrolysis :

Treating the trisubstituted product with aqueous NaOH in THF/MeOH (1:1) at reflux cleaves the methyl esters, yielding the final dicarboxylic acid.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂/CuI | 78–82 |

| Solvent | Triethylamine/DMF (3:1) | – |

| Temperature | 70°C | – |

| Reaction Time | 24–48 hours | – |

Modular Dendrimer Synthesis

Convergent Growth Strategy

Dendrimer methodologies enable controlled, iterative coupling of ethynyl-dicarboxyphenyl units to the central core. This approach minimizes side reactions and improves monodispersity:

-

Generation-1 (G1) Building Block :

Synthesize 4-ethynyl-3,5-dicarboxyphenyl methyl ester via Heck coupling between 4-iodophenyl acetate and methyl propiolate, followed by esterification. -

Core Functionalization :

Couple three G1 units to 1,3,5-tribromobenzene via Sonogashira conditions (Pd(PPh₃)₄, CuI, piperidine). -

Deprotection :

Hydrolyze methyl esters with LiOH in THF/H₂O (4:1) at 50°C for 12 hours.

Advantages :

-

Stepwise purification ensures high purity.

-

Scalable for gram-scale synthesis.

Challenges and Mitigation Strategies

Steric Hindrance and Incomplete Coupling

The trisubstituted core’s steric bulk often leads to incomplete Sonogashira coupling. Using bulky phosphine ligands (e.g., P(t-Bu)₃) enhances catalytic activity by preventing Pd aggregation. Microwave-assisted synthesis (100°C, 30 minutes) also improves reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.

Substitution: The ethynyl and carboxyphenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene involves its ability to interact with various molecular targets and pathways. The compound’s ethynyl and carboxyphenyl groups can form strong interactions with metal ions, facilitating the formation of MOFs and COFs . These frameworks can then be used to capture and store gases, catalyze chemical reactions, or deliver drugs to specific sites within the body .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between 1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene and analogous triphenylbenzene derivatives:

Structural and Functional Analysis

- Carboxylic Acid vs. Hydroxyl/Phosphonic Acid: The target compound’s carboxylic acids enable strong coordination with transition metals (e.g., Zn²⁺, Cu²⁺), forming robust MOFs with high surface areas. In contrast, hydroxyl groups (as in 1,3,5-Tris(4-hydroxyphenyl)benzene) favor hydrogen-bonded networks, while phosphonic acids (1,3,5-Tris(4-phosphonophenyl)benzene) exhibit superior stability in acidic environments .

- Ethynyl Linkers: The ethynyl groups in the target compound enhance π-conjugation and rigidity, improving luminescent properties compared to non-conjugated analogs like 1,3,5-Tris(4-aminophenyl)benzene .

- Reactive vs. Non-reactive Groups: Aldehyde-functionalized derivatives (e.g., 1,3,5-Tris(p-formylphenyl)benzene) are pivotal in dynamic covalent chemistry (e.g., COFs), whereas nitro groups (1,3,5-Tris(4-nitrophenyl)benzene) are inert but useful for electronic modulation .

Application-Specific Comparisons

- MOF Construction: The target compound outperforms hydroxyl- and amine-functionalized analogs in generating porous, stable frameworks due to stronger metal-carboxylate bonds. Phosphonophenyl derivatives, however, excel in proton conduction under humid conditions .

- Luminescence : The ethynyl-carboxylic acid combination in the target compound enables tunable emission, whereas hydroxylated analogs (e.g., 1,3,5-Tris(4-hydroxyphenyl)benzene) show aggregation-induced emission (AIE) in COFs .

- Chemical Reactivity: Aldehyde and amine derivatives are preferred for covalent organic synthesis, while nitro and phosphono groups are less reactive but provide stability .

Limitations and Challenges

- The target compound’s high molecular weight and hydrophilicity may limit solubility in non-polar solvents, complicating processing.

- Phosphonophenyl analogs, while stable, require harsh synthesis conditions compared to carboxylate-based ligands .

- Amino derivatives are prone to oxidation, restricting long-term applications in aerobic environments .

Biological Activity

1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene (CAS No. 1219980-38-7) is a chemical compound notable for its potential applications in materials science and biological research. With a molecular formula of C54H30O12 and a molecular weight of approximately 870.81 g/mol, this compound has garnered attention due to its unique structure and biological properties.

Chemical Structure and Properties

The compound features a central benzene ring substituted with three 4-(3,5-dicarboxyphenylethynyl)phenyl groups. This structure allows for extensive π-π stacking interactions, which can be beneficial in various applications such as organic photovoltaics and sensor technology.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C54H30O12 |

| Molecular Weight | 870.81 g/mol |

| CAS Number | 1219980-38-7 |

| Appearance | Gray solid |

| Solubility | Soluble in DCM, DMF |

Antioxidant Properties

Research indicates that 1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies demonstrate that this compound can scavenge free radicals effectively, potentially offering protective effects against cellular damage.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. In studies involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, it was observed that the compound induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Table: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| A549 | 30 | Mitochondrial dysfunction |

Case Studies

- Case Study on Breast Cancer : A study published in the Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 20 µM, with morphological changes consistent with apoptosis observed through microscopy.

- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of the compound against neurotoxicity induced by amyloid-beta peptides in neuronal cell cultures. The findings suggested that treatment with the compound reduced neuronal death and preserved cell viability.

Synthesis and Applications

The synthesis of 1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene involves multi-step organic reactions that allow for precise control over its structural properties. This compound has also been utilized as a monomer for synthesizing metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies.

Table: Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Step 1 | Sonogashira coupling | Pd catalyst, base conditions |

| Step 2 | Functionalization | Acidic reaction conditions |

| Final Step | Purification | Column chromatography |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene?

- Methodological Answer : Synthesis typically involves Sonogashira coupling reactions between terminal alkynes and halogenated aromatic precursors. For example, tris-brominated benzene cores can react with ethynyl-substituted dicarboxyphenyl derivatives under palladium catalysis. Key steps include:

- Reaction Conditions : Use of anhydrous solvents (e.g., THF or DMF), reflux at 80–100°C for 12–24 hours, and inert atmosphere (N₂/Ar) to prevent oxidation .

- Purification : Column chromatography with silica gel or recrystallization from DMSO/ethanol mixtures to isolate the product.

Q. How can solubility and stability issues be addressed during experimental handling?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water. Sonication or heating (40–60°C) improves dissolution.

- Stability : Store at 2–8°C in sealed, amber vials under inert gas to prevent hydrolysis of ethynyl groups or oxidation of carboxylic acids. Monitor degradation via periodic TLC or HPLC .

Advanced Research Questions

Q. What strategies optimize the compound’s integration into covalent organic frameworks (COFs)?

- Methodological Answer : The tris-carboxylic acid groups enable coordination with metal nodes (e.g., Zn²⁺, Cu²⁺) for MOF/COF assembly. Key steps:

- Linker Design : Ensure spatial alignment of carboxy groups for node binding. Computational modeling (DFT) predicts optimal geometry .

- Synthesis Conditions : Use solvothermal methods (120°C, 72 hours) in DMF/water mixtures. Post-synthetic activation (e.g., supercritical CO₂ drying) preserves porosity .

- Table 1 : COF Properties vs. Synthesis Parameters

| Temperature (°C) | Solvent Ratio (DMF:H₂O) | Surface Area (m²/g) | Pore Size (Å) |

|---|---|---|---|

| 100 | 3:1 | 450 | 12 |

| 120 | 5:1 | 780 | 18 |

| Data adapted from fluorinated COF studies . |

Q. How can conflicting XRD and NMR data be resolved during structural validation?

- Methodological Answer : Contradictions may arise from polymorphism or residual solvents. Mitigation strategies:

- XRD : Compare experimental patterns with simulated ones (Mercury CSD software) to identify crystalline phases.

- Solid-State NMR : Use ¹³C CP/MAS to detect amorphous regions or disordered segments not visible in XRD.

- Thermogravimetric Analysis (TGA) : Rule out solvent interference by monitoring mass loss up to 200°C .

Q. What computational approaches predict electronic properties for optoelectronic applications?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09/B3LYP/6-31G* to model HOMO-LUMO gaps (predicted ~3.1 eV for π-conjugated systems).

- Charge Transport : Non-equilibrium Green’s function (NEGF) simulations in QuantumATK assess conductivity in thin-film configurations .

- Table 2 : Computed Electronic Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.2 |

| LUMO Energy | -2.1 |

| Bandgap (ΔE) | 3.1 |

| Based on analogous tris-ethynyl systems . |

Methodological Best Practices

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer :

- Detailed Logs : Record exact molar ratios, catalyst loadings (e.g., 5 mol% Pd(PPh₃)₄), and solvent purity.

- Error Reporting : Note deviations (e.g., temperature fluctuations >±2°C) and their impact on yield.

- Data Archiving : Share raw NMR/TGA files in repositories like Zenodo or institutional databases .

Q. What safety protocols are critical when handling ethynyl intermediates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.